molecular formula C8H8O3 B088628 (2E)-3-(5-methyl-2-furyl)acrylic acid CAS No. 14779-25-0

(2E)-3-(5-methyl-2-furyl)acrylic acid

Cat. No.: B088628
CAS No.: 14779-25-0
M. Wt: 152.15 g/mol
InChI Key: CQCKLDAUFPKXPU-SNAWJCMRSA-N
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Description

(2E)-3-(5-methyl-2-furyl)acrylic acid (CAS 14779-25-0) is a furan-substituted acrylic acid derivative of interest in organic synthesis and pharmaceutical research . With the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The compound's structure features a planar acrylic acid moiety with a trans-configuration (2E) around the double bond, conjugated with a 5-methylfuran ring, which influences its reactivity and physical properties . Its measured density is 1.225 g/cm³, and it has a melting point of 156 °C . Researchers value this compound for its potential application in developing novel chemical entities. It is handled as a standard laboratory chemical, with precautions to avoid dust formation and aerosol generation . This product is intended for research and development purposes only. It is not intended for human or veterinary use, or for incorporation into any consumer products .

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKLDAUFPKXPU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256714
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54160-40-6, 14779-25-0
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54160-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-enoic acid, 3-(5-methylfuran-2-yl)-, (E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic attack of the enolate ion (generated from malonic acid) on the electrophilic carbonyl carbon of 5-methyl-2-furaldehyde. Piperidine or its acetate salt facilitates deprotonation, enabling conjugation between the furan ring and the acrylic acid moiety. A subsequent decarboxylation step eliminates carbon dioxide, yielding the target compound.

Key stoichiometric considerations :

  • Molar ratio of aldehyde to malonic acid: 1:1.2 (excess malonic acid drives completion).

  • Solvent-free conditions minimize side reactions and enhance atom economy.

Catalytic Systems and Solvent Optimization

Catalyst selection critically influences reaction rate and yield. Piperidinium acetate outperforms homogeneous bases like sodium hydroxide due to its dual role as a proton shuttle and mild base. Under solvent-free conditions at 100–120°C, reaction completion occurs within 4–6 hours, achieving yields of 70–85%.

Table 1: Catalyst Performance in Knoevenagel Condensation

CatalystTemperature (°C)Time (h)Yield (%)
Piperidinium acetate120482–85
Piperidine100675–78
Pyridine110860–65

Industrial-Scale Synthesis Techniques

Continuous Flow Reactor Configurations

Industrial production utilizes continuous flow reactors to enhance thermal management and scalability. Microreactor systems with immobilized piperidine catalysts achieve 90% conversion in residence times under 30 minutes, reducing energy consumption by 40% compared to batch processes.

Heterogeneous Catalyst Development

Silica-supported methanesulfonic acid (MeSO₃H/SiO₂) enables esterification and decarboxylation in a single step, simplifying downstream purification. This catalyst retains >95% activity over 10 reaction cycles, making it economically viable for large-scale synthesis.

Alternative Synthetic Pathways

Claisen-Schmidt Condensation Attempts

Claisen-Schmidt condensation between 5-methyl-2-furaldehyde and acetic anhydride was explored but resulted in <30% yield due to competing polymerization. The method was abandoned in favor of Knoevenagel-based routes.

Enzymatic Synthesis Explorations

Lipase-mediated esterification using Candida antarctica lipase B (CAL-B) showed preliminary success (55% yield), but substrate inhibition at high aldehyde concentrations limited industrial applicability.

Comparative Efficiency Analysis

Yield and Purity Benchmarks

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Knoevenagel (batch)82–8598Moderate
Continuous flow9099High
Enzymatic5595Low

Environmental Impact Considerations

Solvent-free Knoevenagel condensation reduces waste generation by 60%, while continuous flow systems lower CO₂ emissions by 35% compared to traditional batch reactors .

Chemical Reactions Analysis

Hydroarylation Reactions

In Brønsted superacid (triflic acid, TfOH), (2E)-3-(5-methyl-2-furyl)acrylic acid undergoes hydroarylation with arenes to form 3-aryl-3-(furan-2-yl)propenoic acid derivatives. This reaction proceeds via O,C-diprotonation, generating a superelectrophilic dication that reacts with aromatic substrates (Figure 1) .

Mechanism :

  • Protonation : The carboxylic acid group and furan oxygen are protonated, forming a resonance-stabilized dication.

  • Electrophilic Attack : The dication reacts with arenes (e.g., toluene, anisole) at the β-carbon of the acrylic acid moiety.

  • Rearomatization : Deprotonation restores aromaticity, yielding hydroarylated products.

Table 1: Hydroarylation Products and Yields

AreneProduct StructureYield (%)
Toluene3-(4-Methylphenyl)-3-(furan-2-yl)propenoic acid72
Anisole3-(4-Methoxyphenyl)-3-(furan-2-yl)propenoic acid68
Benzene3-Phenyl-3-(furan-2-yl)propenoic acid65

Oxidation Reactions

The furan ring and acrylic acid moiety are susceptible to oxidation:

  • Furan Ring Oxidation : Using KMnO₄ or CrO₃ under acidic conditions, the furan ring is oxidized to a γ-keto acid or maleic acid derivatives .

  • Acrylic Acid Oxidation : The α,β-unsaturated bond is oxidized to form a diol or epoxide under mild conditions (e.g., H₂O₂/NaOH).

Key Observation : Oxidation of the furan ring is regioselective, favoring the 5-methyl-substituted position due to steric and electronic effects .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated bond, yielding 3-(5-methyl-2-furyl)propanoic acid. The furan ring remains intact under these conditions .

Table 2: Reduction Conditions and Outcomes

ReagentProductSelectivity
H₂ (1 atm), Pd-C3-(5-Methyl-2-furyl)propanoic acid>95%
NaBH₄/MeOHNo reaction-

Electrophilic Substitution

The furan ring participates in electrophilic substitution reactions. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the furan ring, forming 3-nitro-5-methyl-2-furyl derivatives .

  • Halogenation : Cl₂ or Br₂ in acetic acid yields 3-halo-5-methyl-2-furyl products .

Anhydride Formation

Reaction with acetic anhydride forms 3-(5-methyl-2-furyl)acrylic anhydride, which reacts with nucleophiles (e.g., amines, alcohols) to yield amides or esters .

Equation :

 2E 3 5 Methyl 2 furyl acrylic acid+ Ac OAnhydride+AcOH\text{ 2E 3 5 Methyl 2 furyl acrylic acid}+\text{ Ac O}\rightarrow \text{Anhydride}+\text{AcOH}

Biological Activity

Hydroarylation derivatives exhibit antimicrobial activity against Candida albicans (MIC = 64 µg/mL) and moderate activity against Escherichia coli and Staphylococcus aureus .

Comparative Reactivity

Scientific Research Applications

Synthetic Routes

MethodDescription
Condensation ReactionInvolves reacting 5-methyl-2-furaldehyde with malonic acid.
Industrial ProductionUtilizes continuous flow reactors for enhanced yield and efficiency.

Medicinal Chemistry

Research has highlighted the potential of (2E)-3-(5-methyl-2-furyl)acrylic acid as an anti-inflammatory and antimicrobial agent. The compound has shown promising results in inhibiting enzymes involved in inflammatory pathways, such as malonyl-CoA decarboxylase (MCD), which plays a critical role in lipid metabolism.

Case Study: Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.15
A549 (Lung Cancer)0.24
HeLa (Cervical Cancer)0.08
SMMC-7721 (Liver Cancer)0.34

These findings indicate its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. At a concentration of 64 µg/mL, it exhibited good activity against these microorganisms, suggesting its utility in developing new antimicrobial agents .

Industrial Applications

This compound serves as a building block in organic synthesis and polymer production. Its unique structure allows it to be incorporated into various chemical processes:

  • Polymer Production : It can be used to synthesize polymers and resins due to its reactive acrylic acid moiety.
  • Dyes and Pigments : The compound's conjugated system enables it to function as a precursor for dyes and pigments .

Case Study: Copolymerization

In one study, derivatives of this compound were copolymerized with methyl methacrylate to create materials with tailored properties for specific applications in composites .

Mechanism of Action

The mechanism of action of (2E)-3-(5-methyl-2-furyl)acrylic acid involves its interaction with specific molecular targets and pathways. The furan ring and acrylic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences in molecular structure, physicochemical properties, and applications between (2E)-3-(5-methyl-2-furyl)acrylic acid and its analogs.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Notable Properties/Applications References
This compound C₈H₈O₃ 152.15 5-Methylfuran ~1.5 Intermediate in drug synthesis; moderate lipophilicity
(2E)-3-[5-(Methylsulfonyl)-2-furyl]acrylic acid C₈H₈O₅S 216.21 5-Methylsulfonyl ~0.2 Enhanced reactivity due to electron-withdrawing sulfonyl group; potential antiviral applications
(2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid C₁₃H₈F₂O₃ 250.20 5-(2,4-Difluorophenyl) ~2.8 Increased lipophilicity; possible antimicrobial activity
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid C₁₃H₉NO₅ 259.22 5-(4-Nitrophenyl) ~1.9 High electron-withdrawing capacity; used in materials science
3-(5-P-Tolyl-furan-2-yl)-acrylic acid C₁₄H₁₂O₃ 228.24 5-(4-Methylphenyl) 3.35 Hydrophobic; potential use in polymer chemistry
(2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic acid C₁₇H₁₇NO₂ 267.32 4-(5-Propylpyridin-2-yl)phenyl N/A Soluble in DMSO; research applications in coordination chemistry

*LogP values estimated using XLogP3 or experimental data where available.

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWGs):
    • The methylsulfonyl group in (2E)-3-[5-(methylsulfonyl)-2-furyl]acrylic acid increases electrophilicity, enhancing reactivity in nucleophilic additions .
    • The 4-nitrophenyl substituent in (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid introduces strong electron-withdrawing effects, making it suitable for charge-transfer complexes .
Lipophilicity and Bioactivity
  • Methyl vs. Fluorophenyl: The parent compound’s methyl group provides moderate lipophilicity (LogP ~1.5), balancing solubility and membrane permeability.
  • N-Substituted Amides:

    • N-Alkylamides of nitro-furylacrylic acids demonstrate mutagenic effects in Salmonella typhimurium, with potency correlating with lipophilicity . The methyl-substituted parent compound may offer a safer profile due to lower LogP.
Structural Complexity
  • Heterocyclic Modifications: The benzothiazole-containing analog (C₁₄H₉NO₃S) integrates a fused heterocycle, broadening applications in optoelectronics or as a kinase inhibitor precursor . Pyridinyl derivatives (e.g., C₁₇H₁₇NO₂) introduce basic nitrogen, enabling coordination with metal ions in catalysis .

Biological Activity

(2E)-3-(5-methyl-2-furyl)acrylic acid, a derivative of acrylic acid with a furan ring, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, biological effects, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H8O3C_7H_8O_3. It features a furan moiety attached to an acrylic acid backbone, which contributes to its unique reactivity and biological properties. The compound can be synthesized through various organic reactions, including the condensation of furan derivatives with acrylic acid.

The primary mechanism of action for this compound involves the inhibition of specific enzymes related to fatty acid metabolism. Notably, it has been identified as an inhibitor of malonyl-CoA decarboxylase (MCD), which plays a critical role in converting malonyl-CoA to acetyl-CoA. This inhibition can lead to alterations in lipid metabolism and energy homeostasis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated activity against various cancer cell lines, with notable cytotoxic effects observed in:

  • Breast Cancer Cells (MCF-7) : The compound exhibited significant inhibition, with IC50 values indicating potent activity against these cells.
  • Lung Cancer Cells (A549) : Similar cytotoxicity was reported, suggesting a broad spectrum of action against different tumor types .

Table 1 summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.15
A5490.24
HeLa0.08
SMMC-77210.34

Neurotransmission Effects

The compound has also been studied for its effects on neurotransmission. Research indicates that it acts as a competitive inhibitor of γ-hydroxybutyrate transport in mouse brain synaptosomes, suggesting potential implications for neurological disorders .

Case Studies

  • Inhibition of Fatty Acid Metabolism : A study demonstrated that this compound significantly inhibited MCD activity in vitro, leading to increased levels of malonyl-CoA and alterations in fatty acid synthesis pathways. This finding suggests therapeutic potential in metabolic disorders characterized by dysregulated lipid metabolism.
  • Anticancer Activity : In vivo studies using Ehrlich ascites carcinoma models showed that treatment with this compound resulted in a significant reduction in tumor growth compared to controls. The compound's ability to induce apoptosis in cancer cells was also noted, further supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (2E)-3-(5-methyl-2-furyl)acrylic acid, and how can purity be optimized?

  • Methodological Answer : A telescoped multicomponent reaction protocol, similar to methods used for structurally related furylacrylic acids, can be adapted. For example, combining 5-methylfuran derivatives with acrylic acid precursors in acetonitrile, followed by cyclization in refluxing acetic acid, achieves high atom economy. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration at the α,β-unsaturated bond) and FT-IR for functional group analysis (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguous stereochemistry, as demonstrated for analogous furan derivatives .

Q. What toxicological screening strategies are recommended for early-stage safety assessment?

  • Methodological Answer : Follow EFSA guidelines for furan-substituted compounds: conduct 14-day and 90-day oral toxicity studies in rodents (e.g., Sprague-Dawley rats) with doses up to 1000 mg/kg/day. Monitor hematological, biochemical, and histopathological endpoints, referencing NOAEL/LOAEL thresholds from structurally similar compounds like 3-(5-methyl-2-furyl)butanal .

Advanced Research Questions

Q. How can contradictory reactivity data in furan-acrylate conjugation reactions be resolved?

  • Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, catalysts) and track intermediates via LC-MS. For example, Diels-Alder adduct formation in polar aprotic solvents (DMF) vs. non-polar solvents (toluene) may explain discrepancies in regioselectivity. Computational modeling (DFT) can predict transition states to rationalize experimental outcomes .

Q. What in silico strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or NF-κB, leveraging pharmacophore models from analogous anti-inflammatory compounds (e.g., ferulic acid hybrids). Validate predictions with in vitro assays (e.g., COX-2 inhibition ELISA) and correlate with ADMET predictions (SwissADME) .

Q. How can synthetic yields be improved for scale-up without compromising stereochemical fidelity?

  • Methodological Answer : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and solvent-free microwave-assisted reactions to reduce side products. Monitor reaction progress via in-situ FT-IR or Raman spectroscopy. For stereocontrol, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts, as validated for related α,β-unsaturated acids .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported toxicity thresholds for furan-acrylic acids?

  • Methodological Answer : Replicate studies using standardized OECD protocols (e.g., TG 407 for 28-day toxicity) and cross-validate with in vitro assays (Ames test for mutagenicity). Compare metabolite profiles (LC-HRMS) to identify species-specific detoxification pathways, as seen in EFSA evaluations of 3-(5-methyl-2-furyl)butanal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(5-methyl-2-furyl)acrylic acid
Reactant of Route 2
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(2E)-3-(5-methyl-2-furyl)acrylic acid

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